molecular formula C14H13BrO2 B2455562 [4-(Benzyloxy)-3-bromophenyl]methanol CAS No. 459430-90-1

[4-(Benzyloxy)-3-bromophenyl]methanol

Cat. No.: B2455562
CAS No.: 459430-90-1
M. Wt: 293.16
InChI Key: LDXCLIDRDMAUAX-UHFFFAOYSA-N
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Description

[4-(Benzyloxy)-3-bromophenyl]methanol: is an organic compound with the molecular formula C13H11BrO2 It is a derivative of phenol, where the phenolic hydrogen is replaced by a benzyloxy group and a bromine atom is substituted at the meta position relative to the hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Benzyloxy)-3-bromophenyl]methanol typically involves the following steps:

    Bromination of Phenol: The starting material, phenol, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the meta position.

    Formation of Benzyloxy Group: The brominated phenol is then reacted with benzyl alcohol in the presence of a base such as sodium hydroxide or potassium carbonate to form the benzyloxy group.

    Reduction to Methanol: The final step involves the reduction of the benzyloxy-bromophenol intermediate to this compound using a reducing agent like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [4-(Benzyloxy)-3-bromophenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding hydroxy compound using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous or alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of hydroxy compounds.

    Substitution: Formation of substituted phenylmethanol derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, [4-(Benzyloxy)-3-bromophenyl]methanol serves as a versatile intermediate for the preparation of various complex molecules. It is used in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.

Biology

The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used as a starting material for the synthesis of bioactive molecules.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate or as a building block for the development of new therapeutic agents.

Industry

The compound finds applications in the production of specialty chemicals, polymers, and materials with specific properties. It is used in the manufacture of dyes, pigments, and coatings.

Mechanism of Action

The mechanism of action of [4-(Benzyloxy)-3-bromophenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group and bromine atom contribute to its binding affinity and selectivity. The compound may exert its effects through various pathways, including inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    [4-(Benzyloxy)phenol]: Similar structure but lacks the bromine atom.

    [3-Bromo-4-hydroxybenzyl alcohol]: Similar structure but lacks the benzyloxy group.

    [4-(Benzyloxy)-3-chlorophenyl]methanol: Similar structure but has a chlorine atom instead of bromine.

Uniqueness

[4-(Benzyloxy)-3-bromophenyl]methanol is unique due to the presence of both the benzyloxy group and the bromine atom, which confer distinct chemical and biological properties

Properties

IUPAC Name

(3-bromo-4-phenylmethoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO2/c15-13-8-12(9-16)6-7-14(13)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDXCLIDRDMAUAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1.0 g (3.43 mmol) of 4-(benzyloxy)-3-bromobenzaldehyde [Lit.: R. Baker et al., J. Chem. Soc. Chem. Commun. 14, 1102-1104 (1987)] is initially charged in 10 ml of tetrahydrofuran. At 0° C., 0.04 g (1.03 mmol) of sodium borohydride is added. The reaction mixture is stirred at room temperature for 3 hours. Saturated ammonium chloride solution is then added, and the mixture is extracted twice with ethyl acetate. The combined organic phases are dried with sodium sulphate and the solvent is removed under reduced pressure. This gives 0.98 g (97% of theory) of [4-(benzyloxy)-3-bromophenyl]methanol.
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1 g
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10 mL
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0.04 g
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0 (± 1) mol
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